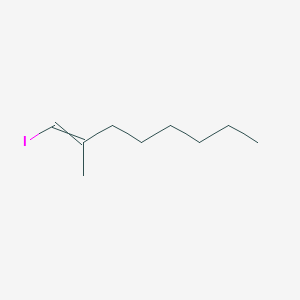

1-Iodo-2-methyloct-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

79265-42-2 |

|---|---|

Molecular Formula |

C9H17I |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

1-iodo-2-methyloct-1-ene |

InChI |

InChI=1S/C9H17I/c1-3-4-5-6-7-9(2)8-10/h8H,3-7H2,1-2H3 |

InChI Key |

UYDKLOQZRJQQEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CI)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Iodo-2-methyloct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel vinyl iodide, 1-Iodo-2-methyloct-1-ene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and predicted analytical data.

Introduction

Vinyl iodides are versatile synthetic intermediates, primarily utilized in a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The specific substitution pattern of this compound, featuring a methyl group at the 2-position, offers unique steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules and potential pharmaceutical agents. This guide outlines a feasible two-step synthesis of this compound from commercially available starting materials and provides a thorough characterization profile based on modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the synthesis of the precursor alkyne, 2-methyloct-1-yne, followed by its hydroiodination.

Synthesis of 2-methyloct-1-yne

A plausible and efficient method for the synthesis of the terminal alkyne, 2-methyloct-1-yne, involves the alkylation of a smaller terminal alkyne. A common strategy is the deprotonation of a terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of 2-methyloct-1-yne

-

Materials:

-

Propyne (or a suitable precursor like 1-bromopropene for in situ generation)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

1-Bromopentane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Propyne is bubbled through the cold THF until a saturated solution is obtained. Alternatively, a slight excess of propyne can be condensed into the flask.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The formation of the lithium acetylide may result in the formation of a precipitate.

-

After the addition is complete, the mixture is stirred at -78 °C for an additional 30 minutes.

-

1-Bromopentane (1.0 equivalent) is then added dropwise, ensuring the temperature does not rise above -70 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 2-methyloct-1-yne, is purified by fractional distillation under reduced pressure.

-

Logical Workflow for the Synthesis of 2-methyloct-1-yne

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Iodo-2-methyloct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-iodo-2-methyloct-1-ene is limited in publicly available literature. The information presented in this guide is a combination of data from structurally similar compounds and established principles of organic chemistry. All quantitative data should be considered as estimates.

Chemical Properties

This compound is a vinyl iodide with the chemical formula C₉H₁₇I. Due to the double bond, it can exist as two geometric isomers: (E) and (Z). The presence of the iodine atom and the double bond makes it a versatile intermediate in organic synthesis.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, based on data from analogous compounds such as (Z)-1-iodo-2-methylbut-1-ene, (E)-1-iodo-2-methylhex-1-ene, and 2-methyl-1-octene.[1][2][3][4][5]

| Property | Estimated Value | Source/Basis of Estimation |

| Molecular Formula | C₉H₁₇I | Based on structure |

| Molecular Weight | 252.14 g/mol | Calculated |

| Appearance | Colorless to yellowish liquid | Inferred from similar iodoalkenes and alkenes[4] |

| Boiling Point | ~ 210-220 °C | Extrapolated from 1-iodooctane and considering the double bond and methyl group |

| Density | ~ 1.2 g/mL | Inferred from the density of iodoalkanes |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane) | General solubility of haloalkenes and iodo-compounds[4] |

| Stability | Stable under normal conditions, but may be light-sensitive | Inferred from safety data of 1-iodooctane[6] |

Reactivity and Synthetic Utility

Vinyl iodides are highly valuable in organic synthesis due to the reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds.[7] This facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions.[7] this compound is expected to participate in these reactions, serving as a building block for more complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The reactivity order for vinyl halides in these reactions is generally I > Br > Cl > F.[8]

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9][10][11][12]

-

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a conjugated enyne.[8][13][14][15][16] Vinyl iodides are highly reactive substrates for this transformation.[8]

-

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.[17][18][19][20][21]

-

Stille Coupling: Reaction with an organotin compound.[7]

-

Borylative Coupling: Can undergo transition metal-free borylative couplings with various nucleophiles.[22][23]

Other Reactions

-

Grignard Reagent Formation: Can be converted to the corresponding vinyl Grignard reagent, although this may require specific conditions due to the reactivity of the vinyl halide.[7]

-

Elimination Reactions: Treatment with a strong base can lead to elimination to form an alkyne.[7]

Experimental Protocols (Representative)

Suzuki-Miyaura Coupling of a Vinyl Iodide (General Protocol)

This protocol is a generalized procedure and would require optimization for this compound.

Reaction: (E/Z)-1-Iodo-2-methyloct-1-ene + Arylboronic acid → (E/Z)-1-Aryl-2-methyloct-1-ene

Materials:

-

(E/Z)-1-Iodo-2-methyloct-1-ene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling of a Vinyl Iodide (General Protocol)

This protocol is a generalized procedure and would require optimization for this compound.[13]

Reaction: (E/Z)-1-Iodo-2-methyloct-1-ene + Terminal Alkyne → (E/Z)-2-Methyl-1-(alkynyl)oct-1-ene

Materials:

-

(E/Z)-1-Iodo-2-methyloct-1-ene (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine, can be used as solvent or co-solvent)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the vinyl iodide, palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent and then the base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. The following safety information is inferred from the SDS of related compounds such as 1-iodooctane, oct-1-ene, and vinyl iodide.[6][24][25][26][27][28]

-

Hazards:

-

Flammability: Likely a combustible liquid.[6] Keep away from heat, sparks, and open flames.[24]

-

Toxicity: May be harmful if swallowed.[26][29] Some vinyl halides are considered carcinogenic.[30][31]

-

Irritation: May cause skin and eye irritation.[6]

-

Environmental Hazards: May be toxic to aquatic life.[29]

-

-

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

-

In case of exposure:

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature linking this compound to any specific signaling pathways or established experimental workflows in the context of drug development. Its primary role is likely as a synthetic intermediate for the construction of more complex, biologically active molecules.

Visualizations

General Reactivity of this compound

The following diagram illustrates the central role of this compound as a precursor in various cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Experimental Workflow for a Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

References

- 1. (E)-1-iodo-2-methylhex-1-ene | C7H13I | CID 12542067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-1-iodo-2-methylbut-1-ene | C5H9I | CID 44238476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-octene | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Octene, 2-methyl- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. books.rsc.org [books.rsc.org]

- 17. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]

- 21. books.rsc.org [books.rsc.org]

- 22. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06131K [pubs.rsc.org]

- 24. fishersci.se [fishersci.se]

- 25. Page loading... [wap.guidechem.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. airgas.com [airgas.com]

- 28. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Guide: 1-Iodo-2-methyloct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1-Iodo-2-methyloct-1-ene, a vinyl iodide of interest in organic synthesis. Vinyl iodides are versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines the challenges in identifying a specific CAS number for this compound, provides data for the common starting material, details a plausible synthetic route, and presents expected analytical data based on analogous structures.

A specific Chemical Abstracts Service (CAS) number for this compound could not be located in publicly available databases as of the time of this writing. This suggests that the compound may not have been previously synthesized and characterized or that the data has not been deposited in these databases. The likely precursor for its synthesis is 2-methyloct-1-ene.

Quantitative Data

Due to the lack of specific data for this compound, this table summarizes key quantitative information for the readily available starting material, 2-methyloct-1-ene, and representative data for analogous vinyl iodides to provide estimated values.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methyloct-1-ene | 4588-18-5[2][3] | C₉H₁₈[2] | 126.24[2] | 133[4] | ~0.70[4] |

| (E)-1-Iodo-2-methylhex-1-ene | Not Available | C₇H₁₃I[5] | 224.08[5] | Not Available | Not Available |

| (Z)-1-Iodo-2-methylbut-1-ene | Not Available | C₅H₉I[6] | 196.03[6] | Not Available | Not Available |

Experimental Protocols

The synthesis of this compound from 2-methyloct-1-ene is not a straightforward hydroiodination, as this would likely yield the Markovnikov addition product, 2-iodo-2-methyloctane.[7][8] A more strategic, multi-step approach is required. The Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate, is a plausible method.[9]

Proposed Synthesis of this compound via Barton Vinyl Iodide Synthesis:

Step 1: Ozonolysis of 2-Methyloct-1-ene to 2-octanone

-

Dissolve 2-methyloct-1-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature to work up the ozonide and yield 2-octanone.

-

Purify the resulting 2-octanone by distillation or column chromatography.

Step 2: Formation of the Hydrazone of 2-Octanone

-

Dissolve 2-octanone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (a slight excess, ~1.2 eq) to the solution.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 3: Iodination of the Hydrazone to this compound

-

Dissolve the crude hydrazone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.

-

Add a solution of iodine (I₂) in THF dropwise to the reaction mixture at room temperature.

-

Stir the reaction until the starting hydrazone is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound. The reaction will likely produce a mixture of (E) and (Z) isomers.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway from 2-methyloct-1-ene to this compound.

Caption: Proposed synthesis of this compound.

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-1-octene | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octene, 2-methyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. (E)-1-iodo-2-methylhex-1-ene | C7H13I | CID 12542067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-1-iodo-2-methylbut-1-ene | C5H9I | CID 44238476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

1-Iodo-2-methyloct-1-ene molecular weight and formula

An In-Depth Technical Guide on 1-Iodo-2-methyloct-1-ene

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel compounds is paramount. This document provides a detailed overview of the molecular formula and molecular weight of this compound, a molecule of interest in synthetic organic chemistry.

Molecular Composition and Weight

The molecular formula of this compound is derived from its parent structure, 2-methyloct-1-ene. The parent alkene has a molecular formula of C9H18. The introduction of an iodine atom at the first position and the removal of a hydrogen atom to accommodate this substitution results in the molecular formula C9H17I .

The molecular weight is calculated based on the atomic masses of its constituent elements. Utilizing the atomic weights of Carbon (12.01 g/mol )[1][2], Hydrogen (1.008 g/mol )[3][4][5], and Iodine (126.90 g/mol )[6][7], the molecular weight of this compound is determined as follows:

(9 x 12.01) + (17 x 1.008) + (1 x 126.90) = 252.116 g/mol

This quantitative data is summarized in the table below for clarity and ease of comparison.

| Property | Value |

| Molecular Formula | C9H17I |

| Molecular Weight | 252.116 g/mol |

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of a novel compound like this compound is typically determined through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS): The compound is introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This experimental mass is then compared to the theoretical masses of potential molecular formulas to find the best match, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the structure of the molecule. The number of signals, their chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are used to deduce the connectivity of atoms and confirm the arrangement of the carbon skeleton and the position of the iodine atom and the methyl group.

Calculation of Molecular Weight:

The molecular weight is a calculated value based on the established molecular formula and the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Visualization of Elemental Contribution to Molecular Weight

The following diagram illustrates the logical relationship between the individual atomic weights of the constituent elements and the final calculated molecular weight of this compound.

Caption: Elemental contribution to the molecular weight of this compound.

References

Spectroscopic Profile of 1-Iodo-2-methyloct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-iodo-2-methyloct-1-ene. Due to the limited availability of experimental data, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also outlines a plausible experimental protocol for the synthesis and subsequent spectroscopic analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | Singlet | 1H | =CH-I |

| ~2.1 | Triplet | 2H | -CH₂ -C= |

| ~1.8 | Singlet | 3H | =C-CH₃ |

| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C =CHI |

| ~80 | C=C HI |

| ~40 | -C H₂-C= |

| ~31 | =C-C H₃ |

| ~29 | -(C H₂)₄- |

| ~22 | -C H₂-CH₃ |

| ~14 | -CH₂-C H₃ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3050 | Weak | =C-H Stretch |

| ~2950-2850 | Strong | C-H Stretch (Alkyl) |

| ~1640 | Medium | C=C Stretch |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~850 | Medium | =C-H Bend |

| ~550 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 252 | 40 | [M]⁺ (Molecular Ion) |

| 127 | 100 | [I]⁺ |

| 125 | 60 | [M-I]⁺ |

| 83 | 50 | [C₆H₁₁]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following section details a hypothetical experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Hydroiodination of 2-Methyloct-1-ene

Materials:

-

2-Methyloct-1-ene

-

Hydroiodic acid (57% in water)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyloct-1-ene (1 eq).

-

Cool the flask in an ice bath and slowly add hydroiodic acid (1.2 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure: Dissolve a small sample of the purified product in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Procedure: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr).

Mass Spectrometry (MS):

-

Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)

-

Procedure: Inject a dilute solution of the product in a volatile solvent (e.g., dichloromethane) into the GC-MS system to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Stability and Storage of 1-Iodo-2-methyloct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic intermediate, 1-Iodo-2-methyloct-1-ene. Due to its sensitivity to environmental factors, particularly air and light, strict adherence to proper handling and storage protocols is crucial to maintain its chemical integrity and purity. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment based on established principles for analogous chemical entities. All quantitative data and experimental parameters are summarized in structured tables for ease of reference.

Introduction

This compound is a valuable vinyl iodide intermediate in organic synthesis, frequently employed in cross-coupling reactions to form complex organic molecules. The presence of a carbon-iodine bond on a vinyl group makes this compound highly reactive and susceptible to degradation under certain environmental conditions. Understanding and controlling these degradation pathways are paramount for ensuring the reliability of experimental outcomes and the quality of downstream products in research and drug development. This guide serves as a central resource for the stability and handling of this compound.

Chemical Properties and Inherent Stability

The stability of this compound is largely dictated by the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds.[1] This inherent weakness makes the molecule susceptible to both thermal and photolytic cleavage.

A Safety Data Sheet (SDS) for this compound indicates that the compound is chemically stable under standard ambient conditions, such as at room temperature, provided it is protected from air and light. However, it is explicitly classified as air-sensitive and light-sensitive .

Recommended Storage and Handling Conditions

To mitigate degradation and preserve the quality of this compound, the following storage and handling conditions are recommended. These are summarized in Table 1.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | The compound is reported to be stable at ambient temperature. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and other air-mediated degradation. |

| Container | Tightly Sealed, Opaque Vial | Prevents exposure to air and light. An amber glass vial is suitable. |

| Light | Store in Darkness | To prevent photodegradation through C-I bond cleavage. |

Handling Procedures:

-

All manipulations of this compound should be performed under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.

-

Use clean, dry glassware and syringes to prevent contamination and hydrolysis.

-

Minimize the number of times the primary container is opened. For frequent use, it is advisable to aliquot the material into smaller, single-use vials.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, plausible routes can be inferred from the known chemistry of vinyl iodides. The primary degradation pathway is likely initiated by the homolytic cleavage of the C-I bond, which can be triggered by light or heat.

Caption: Plausible degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative protocols for assessing the stability of this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. |

| Thermal Degradation | Store 10 mg of the solid compound in an oven at 80°C for 48 hours. |

| Photostability | Expose 10 mg of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. |

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Table 3: Protocol for Long-Term Stability Study

| Parameter | Condition |

| Storage Condition | Room Temperature (20-25°C), protected from light, under an inert atmosphere (Argon). |

| Container | Tightly sealed amber glass vials. |

| Testing Timepoints | 0, 3, 6, 9, 12, 18, 24, and 36 months. |

| Analytical Tests | Appearance, Assay (e.g., by HPLC or GC), Purity (by HPLC or GC), Identification (e.g., by IR or NMR). |

Experimental Workflow for Stability Testing

Caption: General workflow for forced degradation studies.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. Its sensitivity to air and light necessitates storage under an inert atmosphere in opaque, tightly sealed containers at room temperature. The provided experimental protocols, based on established guidelines, offer a framework for researchers and drug development professionals to assess the stability of this compound and ensure its quality for synthetic applications. Understanding the potential degradation pathways and implementing appropriate analytical methods are key to the successful use of this compound in research and development.

References

A Technical Guide to 1-Iodo-2-methyloct-1-ene and its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-methyloct-1-ene and its analogs, focusing on their synthesis, potential properties, and applications. Due to the limited direct literature on this specific compound, this review extrapolates from established synthetic methodologies for vinyl iodides and the known characteristics of analogous structures. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this class of compounds in synthetic chemistry and drug discovery.

Introduction to Vinyl Iodides

Vinyl iodides, or iodoalkenes, are versatile intermediates in organic synthesis. Their utility stems from the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, making them highly reactive in a variety of coupling reactions.[1] They are key precursors for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.[1] The reactivity of vinyl iodides in transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

The biological significance of vinyl iodides is often linked to their role as precursors to radiolabeled compounds for therapeutic or imaging applications. For instance, the incorporation of radioactive iodine isotopes can facilitate the development of targeted cancer therapies.[2]

Proposed Synthesis of this compound

Caption: Proposed synthetic pathways to this compound.

The synthesis of the terminal alkyne precursor, 2-methyloct-1-yne, can be achieved through various standard organic chemistry methods. A common approach involves the alkylation of a smaller terminal alkyne.

The addition of hydrogen iodide (HI) across the triple bond of 2-methyloct-1-yne can theoretically yield two regioisomers: the desired this compound (from anti-Markovnikov addition) and 2-Iodo-2-methyloct-1-ene (from Markovnikov addition). The control of regioselectivity is a key challenge.

Recent advancements in catalysis have provided methods to achieve high regioselectivity in the hydroiodination of terminal alkynes. Rhodium-catalyzed anti-Markovnikov hydroiodination has been shown to be effective for a range of terminal alkynes, providing the linear vinyl iodide with high selectivity.[3][4][5][6]

Analogs of this compound

Analogs of this compound can be designed by modifying the alkyl chain, the position of the methyl group, or the stereochemistry of the double bond. These analogs are valuable for structure-activity relationship (SAR) studies in drug development.

Table 1: Potential Analogs of this compound and Their Synthetic Precursors

| Analog Name | Structure | Precursor Alkyne |

| (E)-1-Iodo-2-methyloct-1-ene | C6H13(CH3)C=CHI | 2-Methyloct-1-yne |

| (Z)-1-Iodo-2-methyloct-1-ene | C6H13(CH3)C=CHI | 2-Methyloct-1-yne |

| 1-Iodo-2-ethylhept-1-ene | C5H11(C2H5)C=CHI | 2-Ethylhept-1-yne |

| 1-Iodo-2-methylhept-1-ene | C5H11(CH3)C=CHI | 2-Methylhept-1-yne |

Spectroscopic Data of Vinyl Iodides

While specific data for this compound is unavailable, the expected spectroscopic characteristics can be inferred from data on analogous vinyl iodides.

Table 2: Representative Spectroscopic Data for Vinyl Iodides

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| (E)-1-Iodo-1-hexene | 6.45 (dt, J=14.4, 7.2 Hz, 1H), 6.01 (dt, J=14.4, 1.2 Hz, 1H) | 140.9, 79.8, 34.7, 30.7, 22.1, 13.9 | ~1610 (C=C), ~890 (=C-H) | M+ at 210 |

| (Z)-1-Iodo-1-hexene | 6.40 (dt, J=7.2, 7.2 Hz, 1H), 6.21 (dt, J=7.2, 1.6 Hz, 1H) | 141.5, 77.2, 32.1, 31.0, 22.2, 13.9 | ~1605 (C=C), ~700 (=C-H) | M+ at 210 |

Data is generalized from typical values for similar structures.[7][8][9][10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of vinyl iodides based on methods reported in the literature. These can be adapted for the synthesis of this compound.

Caption: Experimental workflow for hydroiodination.

Procedure:

-

In a nitrogen-flushed flask, [Rh(cod)2]BF4 (5.0 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (7.5 mol%) are dissolved in anhydrous N,N-dimethylformamide (DMF).

-

The terminal alkyne (1.0 equiv) and an alkyl iodide as an HI surrogate (1.2 equiv) are added to the solution.

-

The reaction mixture is heated to 110 °C and stirred for 14-24 hours.

-

The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired vinyl iodide.

Table 3: Reaction Parameters for Hydroiodination of Terminal Alkynes

| Parameter | Value | Reference |

| Catalyst | [Rh(cod)2]BF4 | [3] |

| Ligand | dcype | [3] |

| Solvent | DMF | [3] |

| Temperature | 110 °C | [3] |

| Reaction Time | 14-24 h | [3] |

| Yield (typical) | 60-97% | [3][6] |

Potential Applications and Future Directions

This compound and its analogs represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their utility as building blocks in cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, the potential for radiolabeling opens avenues for the development of novel diagnostic and therapeutic agents.

Future research in this area should focus on:

-

The development of a direct and stereoselective synthesis of this compound.

-

A thorough investigation of its chemical reactivity in various coupling reactions.

-

Exploration of the biological activities of this compound and a library of its analogs.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry of vinyl iodides. The proposed synthetic routes, extrapolated data, and detailed protocols offer a solid starting point for researchers to delve into the chemistry of this intriguing molecule and its analogs. The versatility of vinyl iodides in synthetic transformations underscores the potential of this compound as a valuable tool in the creation of novel chemical entities for various scientific disciplines.

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. vce.studypulse.au [vce.studypulse.au]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Vinyl Iodides in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted vinyl iodides have emerged as indispensable building blocks in contemporary organic chemistry, offering a powerful platform for the stereoselective construction of complex molecular architectures. Their unique reactivity profile, characterized by the labile carbon-iodine bond, positions them as premier substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the research applications of substituted vinyl iodides, with a focus on their utility in the synthesis of pharmaceuticals, natural products, and advanced materials.

Core Applications in Cross-Coupling Reactions

Substituted vinyl iodides are highly valued for their superior performance in numerous palladium-catalyzed cross-coupling reactions. The relatively weak C-I bond (bond dissociation energy of approximately 57.6 kcal/mol) allows for rapid oxidative addition to the metal center, often under milder conditions and with higher yields compared to their vinyl bromide or chloride counterparts.[1] This enhanced reactivity is a key advantage in the total synthesis of complex molecules where mild reaction conditions are paramount to preserve sensitive functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry. Substituted vinyl iodides are excellent electrophilic partners in this reaction, enabling the stereospecific formation of substituted alkenes, which are common motifs in biologically active molecules. The reaction generally proceeds with retention of the vinyl iodide's stereochemistry, providing a reliable method for controlling alkene geometry in the final product.[1]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Vinyl Iodides

| Vinyl Iodide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-1-Iodo-2-phenylethene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [2] |

| (Z)-1-Iodo-1-hexene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 88 | |

| (E)-3-Iodo-3-hexene | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 92 | |

| 1-Iodo-2-methyl-1-propene | 4-Cyanophenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 60 | 90 |

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes, leading to the synthesis of conjugated enynes. Vinyl iodides are particularly reactive in this transformation, often enabling the reaction to proceed at room temperature.[3] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials with interesting photophysical properties.

Table 2: Representative Yields for Sonogashira Coupling of Substituted Vinyl Iodides

| Vinyl Iodide Substrate | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 92 | [4][5] |

| 1-Iodocyclohexene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 60 | 85 | [4][5] |

| (Z)-3-Iodo-2-propen-1-ol | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 88 | [3] |

| (E)-β-Iodostyrene | 4-Ethynyltoluene | Pd(OAc)₂ / PPh₃ | CuI | piperidine | DMF | 50 | 94 | [4][5] |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. Vinyl iodides are excellent substrates for this reaction due to their high reactivity.[6] A key advantage of the Stille coupling is the stability of the organostannane reagents to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.[6]

Table 3: Representative Yields for Stille Coupling of Substituted Vinyl Iodides

| Vinyl Iodide Substrate | Organostannane | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-1-Iodo-2-phenylethene | (E)-Tributyl(2-phenylethenyl)stannane | Pd(PPh₃)₄ | - | THF | 65 | 91 | [7] |

| 1-Iodocyclohexene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | Toluene | 100 | 87 | [6][7] |

| (Z)-1-Iodo-1-hexene | Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(furyl)₃ | NMP | RT | 89 | [7] |

| (E)-3-Iodo-3-hexene | Tributyl(ethynyl)stannane | Pd(OAc)₂ | AsPh₃ | DMF | 25 | 93 | [7] |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] Substituted vinyl iodides are effective electrophiles in this reaction, leading to the formation of substituted dienes and other conjugated systems. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 4: Representative Yields for Heck Reaction of Substituted Vinyl Iodides

| Vinyl Iodide Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 85 | [8][9] |

| 1-Iodonaphthalene | Methyl acrylate | PdCl₂ | K₂CO₃ | DMA | 120 | 90 | [8][9] |

| (E)-β-Iodostyrene | n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | Toluene | 110 | 78 | [8][9] |

| 1-Iodocyclohexene | Ethyl vinyl ether | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 82 | [8][9] |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[10][11] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. Substituted vinyl iodides are highly reactive electrophiles in Negishi couplings, often providing excellent yields of the cross-coupled products.[10]

Table 5: Representative Yields for Negishi Coupling of Substituted Vinyl Iodides

| Vinyl Iodide Substrate | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 96 | [10][11] |

| 1-Iodocyclohexene | Ethylzinc iodide | PdCl₂(dppf) | THF | RT | 88 | [12] |

| (Z)-1-Iodo-1-hexene | Benzylzinc bromide | Ni(acac)₂ / dppe | THF | 50 | 85 | [10][11] |

| (E)-β-Iodostyrene | (4-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 | 93 | [10][11] |

Synthesis of Substituted Vinyl Iodides

The utility of substituted vinyl iodides in synthesis has driven the development of numerous methods for their preparation with high stereoselectivity. Common strategies include the hydroiodination of alkynes, iododesilylation of vinylsilanes, and the Barton-Zard reaction of hydrazones.[1]

Table 6: Common Synthetic Methods for Substituted Vinyl Iodides

| Method | Starting Material | Reagents | Key Features | Typical Yield (%) |

| Hydroiodination of Alkynes | Terminal or Internal Alkyne | HI, NIS, or other iodine sources | Can be regio- and stereoselective depending on conditions. | 60-95 |

| Iododesilylation | Vinylsilane | I₂, ICl, NIS | High stereospecificity, proceeds with retention of configuration. | 70-98 |

| Barton-Zard Reaction | Ketone or Aldehyde | Hydrazine, I₂, Base (e.g., DBU) | Forms vinyl iodides from the corresponding hydrazones. | 65-90 |

| Halogen Exchange | Vinyl Bromide or Chloride | NaI or KI with a copper catalyst | Stereospecific conversion of other vinyl halides to vinyl iodides. | 75-95 |

Applications in Radiolabeling for Imaging and Therapy

The incorporation of radioisotopes into biologically active molecules is a critical tool in nuclear medicine for both diagnostic imaging and targeted radiotherapy. Substituted vinyl iodides serve as important precursors for the introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) into pharmaceuticals and biomolecules.[13] The stability of the aryl-iodine bond in vivo makes radioiodinated compounds containing this motif particularly attractive.[13]

Radiolabeling is often achieved through electrophilic or nucleophilic iodination reactions on precursor molecules. For instance, iododestannylation and iododeboronation of vinylstannane and vinylboronate precursors, respectively, are common methods for introducing radioiodine with high radiochemical yield and purity.[13]

Table 7: Radiolabeling of Biomolecules using Vinyl Iodide Precursors

| Precursor Type | Radioisotope | Labeling Method | Biomolecule/Target | Radiochemical Yield (%) | Reference |

| Vinylstannane | ¹²⁵I | Iododestannylation | Peptide | 65-85 | [13] |

| Vinylboronic ester | ¹²³I | Iododeboronation | Small molecule | 70-90 | [13] |

| Aryliodonium salt | ¹²⁵I | Nucleophilic Radioiodination | Antibody fragment | 36-87 | [14] |

| Triazene derivative | ¹²⁵I | Sandmeyer Reaction | SPECT diagnostic agent | 47-75 | [13] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Vinyl Iodide

To a solution of the vinyl iodide (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Vinyl Iodide

In a flame-dried flask under an inert atmosphere, the vinyl iodide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are dissolved in a suitable solvent (e.g., THF or DMF, 5 mL). A base (e.g., triethylamine or diisopropylamine, 3.0 mmol) and the terminal alkyne (1.1 mmol) are then added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Signaling Pathways and Experimental Workflows

The catalytic cycles of the major cross-coupling reactions involving substituted vinyl iodides are well-established. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation of 1-Iodo-2-methyloct-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for 1-Iodo-2-methyloct-1-ene, a vinyl iodide of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, this guide presents a putative synthetic pathway based on well-established principles of alkyne chemistry, with data extrapolated from analogous reactions.

Introduction

Vinyl iodides are versatile intermediates in organic synthesis, serving as precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, and Sonogashira couplings. The specific substitution pattern of this compound, featuring an iodine atom on the less substituted carbon of the double bond and a methyl group on the more substituted carbon, makes it a valuable building block for the introduction of a substituted octyl chain in the synthesis of complex organic molecules. Its formation is achieved through the hydroiodination of the corresponding terminal alkyne, 2-methyloct-1-yne.

Mechanism of Formation

The formation of this compound from 2-methyloct-1-yne proceeds via an electrophilic addition of hydrogen iodide (HI) across the carbon-carbon triple bond. The reaction follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms, and the halide adds to the more substituted carbon atom.

The key steps of the mechanism are:

-

Protonation of the Alkyne: The pi electrons of the alkyne's triple bond act as a nucleophile, attacking the electrophilic hydrogen of hydrogen iodide. This protonation occurs at the terminal carbon (C1), leading to the formation of a secondary vinyl cation intermediate at the more substituted carbon (C2). This regioselectivity is driven by the stabilizing effect of the methyl group on the adjacent positive charge.

-

Nucleophilic Attack by Iodide: The iodide ion (I⁻), now a nucleophile, attacks the electron-deficient vinyl cation. This attack results in the formation of the final product, this compound.

The stereochemistry of the addition is typically anti, resulting in the formation of the (E)-isomer as the major product. However, the stereoselectivity can be influenced by the reaction conditions.

Experimental Protocol

The following is a putative experimental protocol for the synthesis of this compound, based on general procedures for the hydroiodination of terminal alkynes.

Materials:

-

2-methyloct-1-yne (starting material)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Hydrogen iodide (57% in water, or generated in situ)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (10% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: A solution of 2-methyloct-1-yne (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Addition of HI: Hydrogen iodide (1.1 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, with monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and selectivities for the hydroiodination of terminal alkynes.

| Parameter | Expected Value | Notes |

| Yield | 75-90% | Highly dependent on reaction conditions and purity of starting materials. |

| Regioselectivity | >95% (Markovnikov) | The formation of the anti-Markovnikov product is generally not observed under these conditions. |

| Stereoselectivity | >90% (E-isomer) | Anti-addition of HI is the predominant pathway. |

| Purity (after chromatography) | >98% | As determined by GC-MS and NMR spectroscopy. |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.0-6.2 (s, 1H, =CHI), 2.1-2.3 (t, 2H, -CH₂-C=), 1.8-2.0 (s, 3H, -C(CH₃)=), 1.2-1.5 (m, 8H, alkyl chain), 0.8-1.0 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140-145 (-C(CH₃)=), ~80-85 (=CHI), and other peaks corresponding to the alkyl chain carbons.

-

Mass Spectrometry (EI): M⁺ peak corresponding to the molecular weight of C₉H₁₇I.

Conclusion

The synthesis of this compound is readily achievable through the electrophilic addition of hydrogen iodide to 2-methyloct-1-yne. The reaction proceeds via a well-understood Markovnikov mechanism, yielding the desired product with high regioselectivity and stereoselectivity. The provided experimental protocol and expected data serve as a valuable guide for researchers in the fields of organic synthesis and drug development for the preparation and characterization of this useful synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

Methodological & Application

Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-iodo-2-methyloct-1-ene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in organic synthesis and drug discovery for the construction of complex molecular architectures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. Vinyl iodides, such as this compound, are particularly valuable substrates in these reactions due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and broader substrate scope. The resulting substituted alkenes are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Application: Synthesis of Substituted Alkenes

This compound serves as a versatile precursor for the synthesis of a variety of di- and tri-substituted alkenes. Through Suzuki cross-coupling with various aryl-, heteroaryl-, or vinylboronic acids, researchers can introduce diverse functionalities at the 1-position of the octene backbone. This methodology is particularly relevant in drug development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with a generic boronic acid is depicted below:

Caption: General Suzuki cross-coupling reaction scheme.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various boronic acids. These data are representative and may vary based on the specific substrate and reaction scale.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 95 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 65 | 16 | 88 |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 90 |

| 5 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Appropriate boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvents (e.g., Toluene, Dioxane, THF, DME)

-

Degassed water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

General Procedure for Suzuki Cross-Coupling:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (as specified in the table), and the ligand (if required).

-

Add the base (2.0-3.0 equiv).

-

Add the anhydrous solvent and degassed water (if applicable) via syringe. The typical solvent ratio for biphasic systems is 4:1 to 10:1 (organic:aqueous).

-

The reaction mixture is stirred and heated to the specified temperature for the indicated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by NMR and mass spectrometry.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving the palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions may vary depending on the specific substrates and reaction scale. It is recommended to perform small-scale optimization experiments before scaling up. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Sonogashira Coupling of 1-Iodo-2-methyloct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1] Vinyl iodides are particularly reactive substrates in Sonogashira couplings, generally leading to high yields and stereospecific retention of the double bond geometry.[1] This document provides a detailed protocol for the Sonogashira coupling of (E)-1-Iodo-2-methyloct-1-ene with various terminal alkynes, offering a reliable method for the synthesis of a diverse range of enyne products.

Reaction Principle

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl iodide, forming a Pd(II) intermediate.

-

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide species.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of 1-Iodo-2-methyloct-1-ene with various terminal alkynes. The specific conditions may require optimization depending on the nature of the alkyne.

Materials:

-

(E)-1-Iodo-2-methyloct-1-ene

-

Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

-

Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

-

Anhydrous and anaerobic conditions (Schlenk line or glovebox)

General Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

-

Add the solvent (e.g., THF or Et₃N) and stir the mixture for a few minutes.

-

Add the base (if not used as the solvent, e.g., 2-3 equivalents).

-

Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

-

Finally, add (E)-1-Iodo-2-methyloct-1-ene (1.0 equivalent) to the flask.

-

Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of vinyl iodides with various terminal alkynes, providing a reference for the expected outcomes with this compound.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 40 | 5 | ~80-90 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | ~75-85 |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50 | 6 | ~90-98 |

Note: Yields are approximate and based on literature for analogous vinyl iodides. Optimization for this compound may be required.

Mandatory Visualizations

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

References

Application Notes and Protocols: Stille Coupling of 1-Iodo-2-methyloct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] Vinyl iodides are particularly effective electrophiles in Stille couplings due to the high reactivity of the carbon-iodine bond.[1] 1-Iodo-2-methyloct-1-ene is a useful substrate for introducing a substituted octenyl moiety into a target molecule, with the stereochemistry of the double bond being retained throughout the reaction under typical conditions.[1] This application note provides an overview of the Stille coupling applications of this compound, including detailed protocols and data for representative transformations.

Applications in Organic Synthesis

The products derived from the Stille coupling of this compound have potential applications in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. The substituted octenyl group can serve as a key building block for lipophilic side chains or as a precursor for further chemical modifications. For instance, the resulting dienes or enynes can be employed in cycloaddition reactions or other transformations to construct intricate molecular architectures. The Stille coupling reaction has been utilized to introduce novel vinyl and alkynyl substituents in the synthesis of C2-substituted pyrrolo[2,1-c][1][4]benzodiazepines (PBDs), which have shown significant cytotoxicity profiles in cancer cell lines.[5]

Key Experimental Parameters

Successful Stille couplings are dependent on several key parameters:

-

Catalyst: Palladium(0) complexes are typically used as catalysts. Common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[1][6]

-

Organostannane: A variety of organostannanes can be used, including vinyl-, aryl-, alkynyl-, and allylstannanes.[1] The reactivity of the organostannane is a critical factor, with alkynylstannanes being among the most reactive.[1]

-

Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[6]

-

Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50 °C to 100 °C, to ensure a reasonable reaction rate.[4]

Quantitative Data Summary

The following table summarizes representative data for the Stille coupling of this compound with various organostannanes. Please note that these are representative yields based on similar vinyl iodide couplings and may vary depending on the specific reaction conditions.

| Entry | Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 70 | 12 | 85 |

| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | 80 | 18 | 92 |

| 3 | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 60 | 8 | 95 |

| 4 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | 90 | 24 | 88 |

Experimental Protocols

General Procedure for Stille Coupling

Materials:

-

This compound

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., THF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the organostannane (1.1 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add anhydrous, degassed solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Stir the reaction mixture at the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for 1-2 hours.

-

Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for Stille coupling.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Snapshots of a Stille reaction | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.msu.edu [chemistry.msu.edu]

Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Iodo-2-methyloct-1-ene, a valuable vinyl iodide intermediate. Detailed protocols for its preparation and its application in key carbon-carbon bond-forming reactions are presented, alongside structured data and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key synthetic building block, valued for its role in introducing a substituted octenyl moiety into complex molecules. As a vinyl iodide, it exhibits high reactivity in a variety of transition metal-catalyzed cross-coupling reactions. Vinyl iodides are generally more reactive than their bromide or chloride analogs, often leading to higher yields and milder reaction conditions in processes such as Suzuki, Sonogashira, Heck, and Stille couplings. This enhanced reactivity makes this compound a preferred intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials.

Synthesis of this compound